

An In-depth Technical Guide on the Thermochemical Properties of Ethyl 4-Nitrobenzoate

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Compound of Interest

Compound Name: Ethyl 4-nitrobenzoate

Cat. No.: B195666

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **ethyl 4-nitrobenzoate**. The information contained herein is essential for professionals in research and development, particularly in the fields of energetic materials, chemical synthesis, and drug development, where a thorough understanding of a compound's energetic characteristics is crucial for process safety, stability analysis, and computational modeling.

Physicochemical and Thermochemical Properties

Ethyl 4-nitrobenzoate is a crystalline solid at room temperature.^[1] Its fundamental physicochemical and thermochemical characteristics are summarized below. While extensive experimental data for many substituted benzoates are available, specific, experimentally determined thermochemical values for **ethyl 4-nitrobenzoate** are not prominently reported in the readily accessible literature. The tables below present a combination of known physical properties and key thermochemical parameters that are typically determined for such compounds.

Table 1: General Physicochemical Properties of **Ethyl 4-Nitrobenzoate**

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₉ H ₉ NO ₄ | [2][3] |
| Molecular Weight | 195.17 g/mol | [2][3] |
| CAS Number | 99-77-4 | [2][3] |
| Appearance | Pale yellow crystalline solid | [4] |
| Melting Point | 55-59 °C | [5][6] |
| Solubility | Sparingly soluble in water; Soluble in alcohol, ether, and chloroform. | [4] |

Table 2: Key Experimental Thermochemical Properties of Aromatic Nitro Compounds

This table outlines the critical thermochemical parameters that are determined experimentally to characterize the energetic profile of compounds like **ethyl 4-nitrobenzoate**. The methodologies for determining these values are detailed in Section 2. A comprehensive experimental study providing these specific values for **ethyl 4-nitrobenzoate** is not readily available in the surveyed literature; however, studies on closely related isomers, such as methyl nitrobenzoates, have been conducted.[7]

| Thermochemical Property (at T = 298.15 K) | Symbol | Typical Units | Description |
|--|---------------------------------|---------------------------------|--|
| Standard Molar Enthalpy of Combustion | $\Delta_c H^\circ_m(\text{cr})$ | $\text{kJ}\cdot\text{mol}^{-1}$ | The heat released upon complete combustion of the substance in its crystalline state under standard conditions. |
| Standard Molar Enthalpy of Formation (crystalline) | $\Delta_f H^\circ_m(\text{cr})$ | $\text{kJ}\cdot\text{mol}^{-1}$ | The enthalpy change when one mole of the compound in its crystalline state is formed from its constituent elements in their standard states. |
| Standard Molar Enthalpy of Sublimation | $\Delta_{\text{gr}} H^\circ_m$ | $\text{kJ}\cdot\text{mol}^{-1}$ | The enthalpy change required to sublime one mole of the solid compound into a gas under standard conditions. |
| Standard Molar Enthalpy of Formation (gaseous) | $\Delta_f H^\circ_m(\text{g})$ | $\text{kJ}\cdot\text{mol}^{-1}$ | The enthalpy change when one mole of the compound in its gaseous state is formed from its constituent elements in their standard states. It is derived from the crystalline enthalpy of formation and the enthalpy of sublimation. |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of aromatic nitro compounds relies on precise and specialized calorimetric techniques. The following protocols are standard methodologies employed in such studies, similar to those used for related nitrobenzoate esters. [\[1\]\[7\]](#)

Static Bomb Combustion Calorimetry (for Enthalpy of Combustion and Formation)

This technique is used to measure the standard molar energy of combustion ($\Delta_c U^\circ_m$), from which the standard molar enthalpy of combustion ($\Delta_c H^\circ_m$) and subsequently the standard molar enthalpy of formation ($\Delta_f H^\circ_m$) in the crystalline state are derived.

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature change of the water is meticulously measured to calculate the energy of combustion.

Detailed Methodology:

- **Sample Preparation:** A sample of **ethyl 4-nitrobenzoate** (typically in pellet form) is weighed to a precision of 0.01 mg and placed in a silica or platinum crucible. A cotton thread fuse, with a known mass and energy of combustion, is positioned in contact with the sample.
- **Bomb Assembly:** The crucible is placed inside the combustion bomb. A small, known amount of distilled water (typically 1.0 cm³) is added to the bomb to ensure saturation of the final atmosphere, allowing for the correction of nitric acid formation. The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 3.04 MPa.
- **Calorimetric Measurement:** The sealed bomb is submerged in a precisely measured mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium. The sample is ignited by passing an electric current through the fuse. The temperature of the

water is recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.

- **Calibration:** The energy equivalent of the calorimeter (ϵ_{calor}) is determined by burning a certified standard reference material, such as benzoic acid, under identical conditions.
- **Data Analysis:** The corrected temperature rise is used, along with the energy equivalent of the calorimeter, to calculate the gross energy of combustion. Corrections are applied for the ignition energy and the formation of nitric acid from the nitrogen present in the sample and atmosphere. The standard specific energy of combustion (Δc_u°) is then calculated. This value is used to derive the standard molar energy of combustion and subsequently the standard molar enthalpy of formation of the crystalline compound.

Calvet Microcalorimetry (for Enthalpy of Sublimation)

This technique is used to measure the standard molar enthalpy of sublimation ($\Delta_{\text{gcr}}H^\circ_{\text{m}}$), which is the energy required for the phase transition from solid to gas.

Principle: A Calvet microcalorimeter directly measures the heat flow associated with the sublimation of a small sample under high vacuum at a constant temperature.

Detailed Methodology:

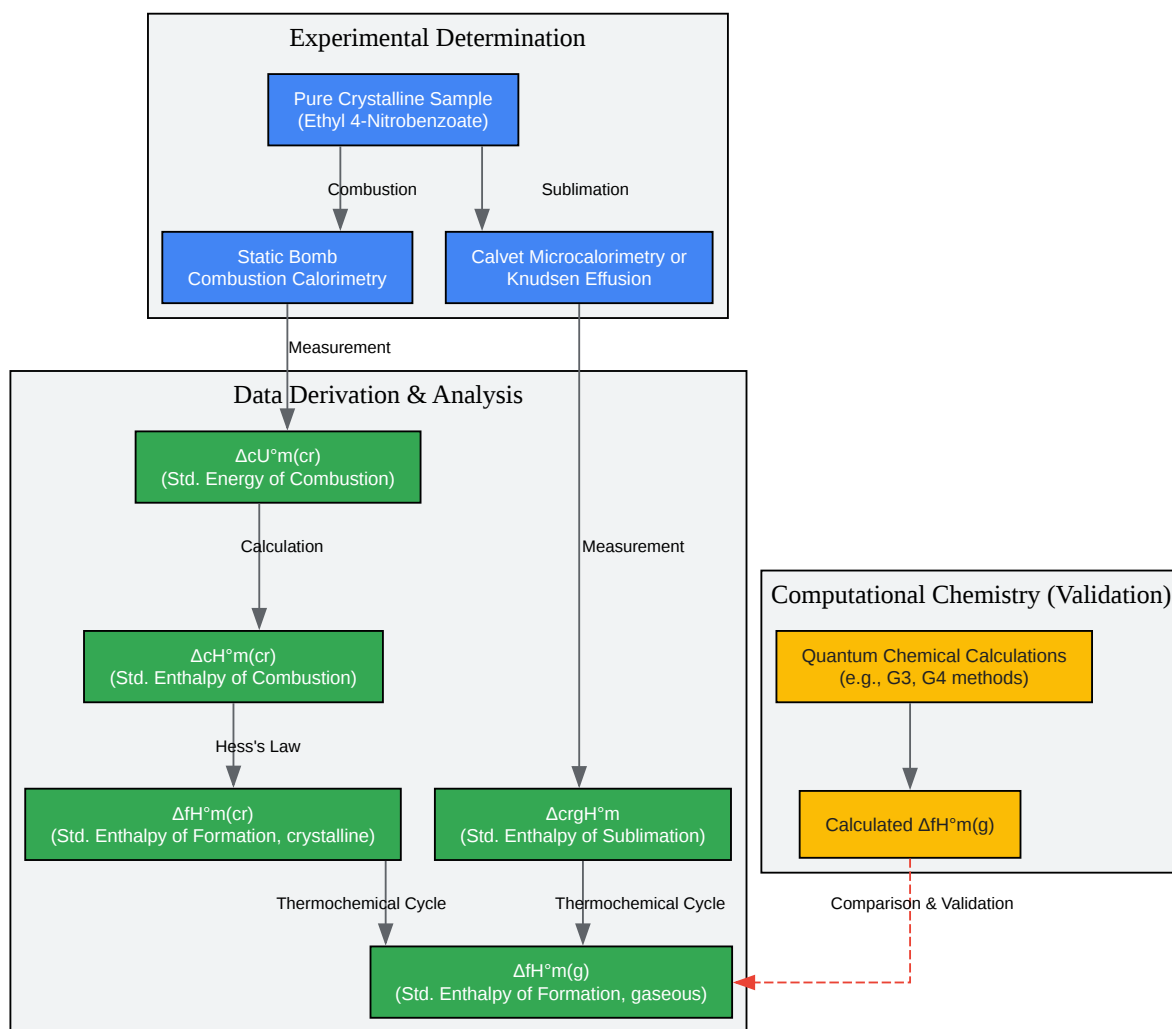
- **Sample Preparation:** A few milligrams of the crystalline sample are placed in a Knudsen effusion cell, which is then introduced into the microcalorimeter.
- **Measurement:** The sample is maintained at a constant temperature (e.g., 298.15 K) under a high vacuum. The heat absorbed by the sample during sublimation is detected by a highly sensitive thermopile surrounding the sample cell. The resulting heat flow is recorded as a function of time.
- **Calibration:** The instrument is calibrated by the Joule effect, where a known amount of electrical energy is dissipated through a resistor placed inside the cell, mimicking the thermal effect of the experiment.
- **Data Analysis:** The area under the heat flow curve is integrated to determine the total heat absorbed during the complete sublimation of the sample. The standard molar enthalpy of

sublimation is then calculated by dividing this heat by the number of moles of the sublimated sample.

Alternatively, vapor pressures at different temperatures can be measured using the Knudsen effusion method combined with a quartz crystal microbalance, and the enthalpy of sublimation can be derived from the Clausius-Clapeyron equation.

Workflow for Thermochemical Characterization

The logical progression for the complete thermochemical characterization of a compound like **ethyl 4-nitrobenzoate** involves a series of interconnected experimental and computational steps.



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Workflow for Thermochemical Characterization.

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